Hexacosanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

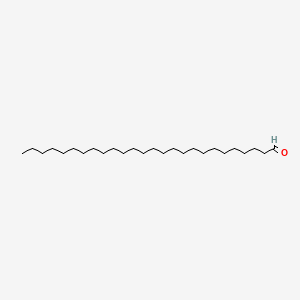

, also known as 1-hexacosanal or ceraldehyde, belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, is considered to be a fatty aldehyde lipid molecule. exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. can be biosynthesized from hexacosane. Outside of the human body, can be found in fruits. This makes a potential biomarker for the consumption of this food product.

Hexacosanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of hexacosan-1-ol. It is a minor component of barley leaf wax. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a hexacosane.

Scientific Research Applications

Nerve Regeneration Hexacosanal, specifically as n-hexacosanol, has been shown to enhance nerve regeneration. A study demonstrated its ability to increase the regeneration rate of sensory fibers and improve neuromuscular function in mice following a sciatic nerve crush, suggesting its potential in neurotrophic applications (Azzouz et al., 1996).

Biodegradation by Bacteria Hexacosane, a closely related compound to hexacosanal, has been studied for its degradation by bacterial strains. This research is crucial for understanding the biodegradation of high molecular weight n-alkanes like hexacosane in environmental contexts (Jauhari et al., 2014).

Effects on Macrophages Hexacosanal (as n-hexacosanol) impacts macrophages, a critical cell type in the brain. It provokes significant morphological changes in these cells and enhances their phagocytosis capacity, indicating its influence on membrane properties and potential therapeutic applications (Moosbrugger et al., 1992).

Chemical Resistance in Plants Hexacosane, structurally similar to hexacosanal, is linked to plant resistance against pests. Its presence in certain plant species shows significant correlations with resistance to leaf mining by pests, contributing to the understanding of natural plant defense mechanisms (Oliveira et al., 2009).

Potential in Biomedical Applications The stability and functionality of hexacosanal-related compounds, such as β-d-N-acetyl-hexosaminidase immobilized on polylactic acid films, have promising implications for biotechnological and biomedical applications. This stability is crucial for developing devices with stable enzymes for various medical treatments (Calzoni et al., 2021).

properties

CAS RN |

26627-85-0 |

|---|---|

Product Name |

Hexacosanal |

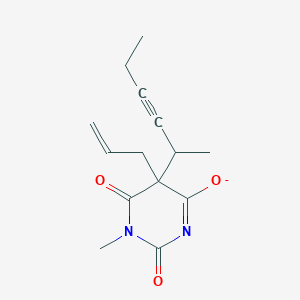

Molecular Formula |

C26H52O |

Molecular Weight |

380.7 g/mol |

IUPAC Name |

hexacosanal |

InChI |

InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27/h26H,2-25H2,1H3 |

InChI Key |

QAXXQMIHMLTJQI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC=O |

melting_point |

73-73.5°C |

Other CAS RN |

26627-85-0 |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)

![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)

![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)